2-Bromoquinolin-3-amine

Descripción

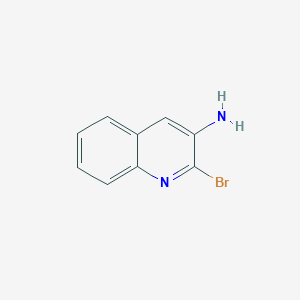

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7(11)5-6-3-1-2-4-8(6)12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTXZKYZHSEFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=N2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80628569 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-83-2 | |

| Record name | 2-Bromoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80628569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Bromoquinolin-3-amine chemical properties and structure

An In-depth Technical Guide to 2-Bromoquinolin-3-amine: Properties, Synthesis, and Applications

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Bromoquinolin-3-amine (CAS No. 17127-83-2), a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it features two key reactive sites—a nucleophilic amino group and a synthetically versatile bromo substituent—making it an invaluable precursor for the development of complex molecular architectures. This document details its core physicochemical properties, outlines robust synthetic and derivatization protocols with mechanistic insights, and explores its applications in the synthesis of novel therapeutic agents and functional materials. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their scientific endeavors.

Introduction: The Quinoline Scaffold and the Strategic Importance of 2-Bromoquinolin-3-amine

The quinoline core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The specific arrangement of substituents on this heterocyclic system dictates its pharmacological profile. 2-Bromoquinolin-3-amine emerges as a particularly strategic intermediate. The C2-bromo group is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and alkynyl moieties.[3] Concurrently, the C3-amino group serves as a handle for amide bond formation, alkylation, or as a directing group, enabling the construction of fused heterocyclic systems. This dual reactivity allows for the systematic and efficient exploration of chemical space around the quinoline scaffold, facilitating the generation of compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

Molecular Structure and Physicochemical Properties

2-Bromoquinolin-3-amine is a quinoline derivative with a bromine atom at the C2 position and an amine group at the C3 position. Its systematic IUPAC name is 2-bromoquinolin-3-amine.

Caption: Chemical structure of 2-Bromoquinolin-3-amine.

The key physicochemical properties of 2-Bromoquinolin-3-amine are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 17127-83-2 | [4][5] |

| Molecular Formula | C₉H₇BrN₂ | [5] |

| Molecular Weight | 223.07 g/mol | [5] |

| Appearance | Off-white to yellow powder/crystal | [6] |

| Boiling Point | 345.6 °C at 760 mmHg | [4] |

| Density | 1.649 g/cm³ | [4] |

| LogP | 3.16 | [4] |

| Storage | 2-8°C, Keep in dark place, inert atmosphere | [7] |

Synthesis and Mechanistic Insights

The synthesis of 2-amino-3-bromoquinolines can be achieved through various strategies, often involving cyclization reactions of appropriately substituted precursors.[8] A common conceptual approach involves the construction of the quinoline ring followed by functionalization, or the use of pre-functionalized building blocks that cyclize to form the desired product.

One plausible synthetic route is the cyclization of an ortho-substituted gem-dibromoolefin, which can be formed from a corresponding 2-aminobenzaldehyde derivative. This method provides a direct entry to the 2-amino-3-bromoquinoline core.

Experimental Protocol: Synthesis via Cyclization

This protocol is a representative procedure based on established methodologies for quinoline synthesis.[8] Optimization may be required based on specific substrate and laboratory conditions.

Step 1: Synthesis of the gem-dibromoolefin precursor

-

To a solution of 2-aminobenzaldehyde (1.0 eq) in an appropriate solvent like dichloromethane (DCM), add carbon tetrabromide (1.2 eq) and triphenylphosphine (2.4 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the corresponding ortho-substituted gem-dibromoolefin.

Step 2: Cyclization to 2-Bromoquinolin-3-amine

-

Dissolve the gem-dibromoolefin precursor (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF).

-

Add a nitrogen source, such as sodium azide (NaN₃, 1.5 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).

-

Heat the reaction mixture to 80-100 °C and stir for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Perform an aqueous work-up by diluting the mixture with ethyl acetate and washing with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure 2-Bromoquinolin-3-amine.

Causality and Rationale: The first step, a Wittig-type reaction, efficiently converts the aldehyde into a gem-dibromoalkene. In the second step, the copper-catalyzed cyclization with a nitrogen source is a powerful method for forming the heterocyclic ring. The ortho-amino group of the starting material participates in an intramolecular cyclization, leading to the formation of the quinoline core with the desired substitution pattern.

Chemical Reactivity and Derivatization

The synthetic utility of 2-Bromoquinolin-3-amine stems from the orthogonal reactivity of its two functional groups.

Caption: Key derivatization pathways for 2-Bromoquinolin-3-amine.

Reactions at the C2-Bromo Position

The electron-deficient nature of the quinoline ring, particularly at the C2 position, makes the bromo substituent an excellent leaving group in palladium-catalyzed cross-coupling reactions.[9]

-

Suzuki-Miyaura Coupling: This reaction is used to form C-C bonds by coupling with boronic acids or esters. It is a robust method for introducing aryl or heteroaryl substituents at the C2 position.[3]

-

Sonogashira Coupling: Enables the formation of C-C bonds with terminal alkynes, providing access to 2-alkynyl-3-aminoquinoline derivatives.[10]

-

Buchwald-Hartwig Amination: Allows for the formation of C-N bonds, converting the bromo group into a substituted amine.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

-

Reaction Setup: To an oven-dried Schlenk tube, add 2-Bromoquinolin-3-amine (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol).

-

Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL), via syringe.

-

Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: After completion (typically 4-12 hours), cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 2-aryl-quinolin-3-amine product.

Self-Validating System: The success of the protocol relies on the careful exclusion of oxygen, which can deactivate the palladium catalyst. The choice of base is critical; it activates the boronic acid and neutralizes the acid formed during the reaction. The phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle.

Reactions at the C3-Amino Position

The amino group is nucleophilic and can undergo a variety of common amine reactions.[11][12]

-

Acylation: Reacts with acid chlorides or anhydrides to form stable amides.

-

Alkylation: Can be alkylated using alkyl halides, though polyalkylation can be an issue.[13] Reductive amination offers a more controlled method for mono-alkylation.

-

Diazotization: Can be converted to a diazonium salt, which can then be substituted to introduce other functional groups (e.g., -OH, -CN, halogens).

Applications in Drug Discovery and Materials Science

The 2-Bromoquinolin-3-amine scaffold is a cornerstone for building molecules with significant biological potential. Derivatives have been investigated for a range of therapeutic applications.

Caption: Role as a versatile building block in drug discovery.

-

Anticancer Agents: Many quinoline derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3] The ability to functionalize both the C2 and C3 positions allows for the synthesis of compounds that can interact with multiple binding sites on biological targets like kinases or DNA.

-

Antimicrobial and Antimalarial Drugs: The quinoline ring is famously the core of antimalarial drugs like chloroquine.[14] Novel derivatives are continuously being explored to combat drug-resistant strains of bacteria and parasites.

-

Materials Science: The rigid, planar quinoline structure, when appropriately functionalized, can be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.[6]

Spectroscopic Characterization

Unambiguous identification of 2-Bromoquinolin-3-amine is achieved through a combination of spectroscopic techniques. The expected data are summarized below.

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (δ 7.0-9.0 ppm). The protons on the pyridine ring (H4) and benzene ring (H5, H8) will show distinct chemical shifts and coupling patterns. The amine protons (-NH₂) will appear as a broad singlet. |

| ¹³C NMR | Nine distinct signals for the carbon atoms. The carbon bearing the bromine (C2) will be significantly shifted. |

| Mass Spec (EI/ESI) | A characteristic molecular ion peak pair (M⁺ and M+2⁺) with an approximate 1:1 intensity ratio, confirming the presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[15] The molecular ion would appear at m/z ≈ 222 and 224. |

| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C=N and C=C stretching bands for the quinoline ring system (approx. 1500-1650 cm⁻¹), and a C-Br stretching band (approx. 500-600 cm⁻¹). |

Safety and Handling

As with any laboratory chemical, 2-Bromoquinolin-3-amine should be handled with appropriate care. The following information is based on data for structurally related compounds.[16][17][18]

| Hazard Category | Description & Precautionary Statements |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. (H302, H312, H332). Do not eat, drink or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[16][17] |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation. (H315, H319). Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16][18] |

| Respiratory Irritation | May cause respiratory irritation. (H335). IF INHALED: Remove person to fresh air and keep comfortable for breathing.[18] |

| Handling & Storage | Use under a chemical fume hood. Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up.[17][19] |

| Disposal | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[16] |

References

- Mekheimer, R. A. (1993). Synthesis and reactions of 2-aminoquinoline-3-carbonitriles. Bulletin de la Société Chimique de France. [URL: https://www.sciencebase.

- BLD Pharm. (n.d.). 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS. BLD Pharm. [URL: https://www.bldpharm.com/products/203506-01-8.html]

- Thermo Fisher Scientific. (n.d.). 3-Bromoquinoline Safety Data Sheet. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC154270250&productDescription=3-BROMOQUINOLINE%2C+97%25+25GR&vendorId=VN00033897&countryCode=US&language=en]

- MedChemExpress. (2025). 6-Bromoquinoline Safety Data Sheet. MedChemExpress. [URL: https://www.medchemexpress.com/sds/HY-W007403.html]

- Sigma-Aldrich. (2025). Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/p51001]

- ResearchGate. (n.d.). Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines [Image]. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-2-amino-3-bromoquinolines-and-3-aryl-2-aminoquinolines_fig12_334585149]

- CHEMTRON. (2015). Safety Data Sheet. CHEMTRON. [URL: https://www.chemtroncorporation.

- Leeper, F. J. (2008). Some reactions of 2‐bromo‐ and 3‐bromoquinolines. Journal of the Society of Chemical Industry. [URL: https://www.researchgate.net/publication/229871542_Some_reactions_of_2-_and_3-bromoquinolines]

- SciSpace. (1993). Synthesis and reactions of 2-aminoquinoline-3-carbonitriles. SciSpace. [URL: https://typeset.io/papers/synthesis-and-reactions-of-2-aminoquinoline-3-carbonitriles-2b2y0x6z]

- Moghadam, F. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7264024/]

- LookChem. (n.d.). 2-bromoquinolin-3-amine CAS NO.17127-83-2. LookChem. [URL: https://www.lookchem.com/2-bromoquinolin-3-amine-cas-17127-83-2/]

- BenchChem. (2025). Synthesis of 3-Aminoquinoline from 3-Bromoquinoline: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.

- National Center for Biotechnology Information. (n.d.). 2-Bromoquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2762756]

- Wang, X., et al. (2018). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ob/c8ob02422a]

- de Souza, M. C. B. V., et al. (2021). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. Molbank. [URL: https://www.mdpi.com/1422-8599/2021/2/M1234]

- Finetech Industry Limited. (n.d.). 2-bromoquinolin-3-amine | CAS: 17127-83-2. Finetech Industry Limited. [URL: https://www.finetech-industry.com/look-2-bromoquinolin-3-amine-cas-17127-83-2.html]

- Chem-Impex. (n.d.). 2-Bromoquinoline. Chem-Impex. [URL: https://www.chemimpex.com/products/06497]

- Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10162035/]

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6) [Image]. ResearchGate. [URL: https://www.researchgate.net/figure/Preparation-of-brominated-tetrahydroquinolines-2-and-3-and-quinolines-5-and-6_fig2_334585149]

- National Center for Biotechnology Information. (n.d.). 7-Bromoquinolin-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/45489778]

- Jasperse, C. (n.d.). Reactions of Amines. North Dakota State University. [URL: https://www.ndsu.edu/pubweb/~jasperse/chem360/Handouts/Ch%2019%20Answers.pdf]

- BenchChem. (2025). 7-Bromoquinolin-2-amine: A Comprehensive Physicochemical Profile for Advanced Research. BenchChem. [URL: https://www.benchchem.com/product/b1178]

- ChemicalBook. (n.d.). 2-Bromoquinoline synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2005-43-8.html]

- Guidechem. (n.d.). 3-BroMoquinolin-2-aMine 36825-31-7 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/3-BroMoquinolin-2-aMine-36825-31-7.html]

- Pharmaffiliates. (n.d.). rac Erythro-Dihydro Bupropion Hydrochloride. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/rac-erythro-dihydro-bupropion-hydrochloride]

- BLD Pharm. (n.d.). 3-Bromoquinolin-2-amine. BLD Pharm. [URL: https://www.bldpharm.com/products/36825-31-7.html]

- BLD Pharm. (n.d.). 8-Bromoquinolin-3-amine. BLD Pharm. [URL: https://www.bldpharm.com/products/347146-15-0.html]

- LibreTexts Chemistry. (2023). Reactions of Amines. LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.07%3A_Reactions_of_Amines]

- BenchChem. (2025). Characterization of 3-Bromoquinoline: A Technical Guide Using NMR and Mass Spectrometry. BenchChem. [URL: https://www.benchchem.

- Michigan State University. (n.d.). Amine Reactivity. MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/amine1.htm]

- Al-Tel, T. H. (2018). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9079930/]

- National Center for Biotechnology Information. (n.d.). 3-Bromoquinoline. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/21413]

- Abacipharma. (n.d.). 3-Bromoquinolin-2-amine. Abacipharma. [URL: https://abacipharma.com/product/3-bromoquinolin-2-amine/]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-bromoquinolin-3-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 5. 2-bromoquinolin-3-amine | CAS: 17127-83-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 36825-31-7|3-Bromoquinolin-2-amine|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. Amine Reactivity [www2.chemistry.msu.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde | MDPI [mdpi.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. echemi.com [echemi.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. 7-Bromoquinolin-2-amine | C9H7BrN2 | CID 45489778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Bromoquinolin-3-amine: Synthesis, Characterization, and Applications in Drug Discovery

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals. The strategic functionalization of the quinoline ring system is a pivotal aspect of drug design and development, enabling the fine-tuning of pharmacological profiles. This technical guide focuses on a particularly valuable derivative: 2-Bromoquinolin-3-amine. The presence of both a bromine atom and an amino group on the quinoline core imparts a unique reactivity profile, establishing it as a versatile building block for the synthesis of novel therapeutic agents. This document provides a comprehensive overview of its chemical identity, plausible synthetic routes, detailed spectroscopic characterization, and its potential applications in modern drug discovery for an audience of researchers, scientists, and drug development professionals.

Core Compound Identification

A precise understanding of a molecule's fundamental properties is the bedrock of its application in research and development. This section outlines the key identifiers for 2-Bromoquinolin-3-amine.

| Property | Value | Source(s) |

| Chemical Name | 2-Bromoquinolin-3-amine | [1][2] |

| CAS Number | 17127-83-2 | [2][3] |

| Molecular Formula | C₉H₇BrN₂ | [1][2][3] |

| Molecular Weight | 223.07 g/mol | [1][3] |

| InChI Key | UWTXZKYZHSEFIT-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=C(N=C2)Br)N | N/A |

| Predicted Melting Point | 157-158 °C | [3] |

| Predicted Boiling Point | 345.6 ± 22.0 °C | [3] |

Synthesis of 2-Bromoquinolin-3-amine: A Proposed Methodological Approach

Proposed Synthetic Workflow: Electrophilic Bromination of 3-Aminoquinoline

The introduction of a bromine atom at the C2 position of the 3-aminoquinoline scaffold can be achieved through electrophilic aromatic substitution. The choice of brominating agent and reaction conditions is critical to control regioselectivity and minimize side-product formation.

Sources

- 1. 2-bromoquinolin-3-amine | CAS: 17127-83-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 2-bromoquinolin-3-amine price,buy Formaldehyde,Formaldehyde supplier-Career Henan Chemical Co [lookchem.com]

- 3. chembk.com [chembk.com]

Spectroscopic and Analytical Characterization of 2-Bromoquinolin-3-amine: A Guide for Researchers

An In-Depth Technical Guide

This document serves as a comprehensive technical guide for the spectroscopic characterization of 2-Bromoquinolin-3-amine (CAS: 17127-83-2). In the fields of medicinal chemistry and materials science, unambiguous structural confirmation and purity assessment are paramount. Quinoline derivatives, in particular, are foundational scaffolds in drug development, and the introduction of substituents like bromine and an amine group at the 2 and 3-positions creates a unique electronic and structural profile.[1] This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are designed to establish a self-validating system for compound identity and purity, reflecting field-proven best practices.

The molecular formula for 2-Bromoquinolin-3-amine is C₉H₇BrN₂, with a molecular weight of approximately 223.07 g/mol .[2][3]

Molecular Structure and Spectroscopic Overview

The first step in any analytical workflow is to understand the target structure. The quinoline core is a bicyclic aromatic system, and the substituents at C2 (Bromo) and C3 (Amine) dictate the spectroscopic signatures.

Caption: Structure of 2-Bromoquinolin-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most definitive information regarding the carbon-hydrogen framework of a molecule. For 2-Bromoquinolin-3-amine, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern.

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) and a broader signal for the amine protons. The chemical shifts are governed by the electron-withdrawing nature of the nitrogen atom and the bromine atom, as well as the electron-donating effect of the amine group.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

|---|---|---|---|---|

| H4 | ~8.3 | Singlet (s) | - | Deshielded by the adjacent ring nitrogen and no ortho protons for coupling. |

| H5 | ~7.8 | Doublet (d) | ~8.0 | Typical aromatic coupling to H6. |

| H6 | ~7.4 | Triplet (t) | ~7.5 | Coupling to H5 and H7. |

| H7 | ~7.6 | Triplet (t) | ~7.5 | Coupling to H6 and H8. |

| H8 | ~7.9 | Doublet (d) | ~8.0 | Deshielded due to proximity to the heterocyclic ring; coupled to H7. |

| NH₂ | ~5.5 | Broad Singlet (br s) | - | Protons are exchangeable; signal disappears upon D₂O shake.[4] |

Causality Note: The choice of DMSO-d₆ as a solvent is strategic. It is less volatile than CDCl₃ and is excellent for solubilizing polar compounds. Crucially, its ability to hydrogen bond with the amine protons often results in a sharper NH₂ signal compared to non-polar solvents, making it easier to identify.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum should display nine signals for the nine unique carbon atoms. The chemical shifts are heavily influenced by the attached heteroatoms (N, Br). Carbons directly bonded to these electronegative atoms (C2, C3, C8a, C4a) will show significant shifts.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

|---|---|---|

| C2 | ~135 | Directly attached to electronegative Br and N. |

| C3 | ~140 | Attached to the amine group. |

| C4 | ~128 | Aromatic CH. |

| C4a | ~148 | Quaternary carbon at the ring junction, adjacent to N. |

| C5 | ~124 | Aromatic CH. |

| C6 | ~128 | Aromatic CH. |

| C7 | ~126 | Aromatic CH. |

| C8 | ~129 | Aromatic CH. |

| C8a | ~137 | Quaternary carbon at the ring junction. |

Note: Quaternary carbons (C2, C3, C4a, C8a) typically exhibit weaker signals in ¹³C NMR spectra due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[5]

Experimental Protocol: NMR Spectroscopy

This protocol ensures high-quality, reproducible data.

-

Sample Preparation:

-

Instrument Setup:

-

Use a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.[6]

-

Tune and shim the probe to the solvent lock signal to ensure magnetic field homogeneity.

-

-

¹H NMR Data Acquisition:

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds is standard.[6]

-

Pulse Width: A 30-45° pulse angle is appropriate for quantitative analysis.

-

-

¹³C NMR Data Acquisition:

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within a molecule based on their vibrational frequencies.

Interpretation of Key IR Absorptions

The IR spectrum of 2-Bromoquinolin-3-amine will be characterized by absorptions from the primary amine, the aromatic system, and the carbon-bromine bond.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine | Medium, Sharp |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | Medium to Strong |

| 1620 - 1450 | C=C and C=N Stretch | Aromatic/Quinoline Ring | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

| ~600 - 500 | C-Br Stretch | Bromo-Aromatic | Medium to Weak |

Expert Insight: A key diagnostic feature for a primary amine is the presence of two distinct N-H stretching bands.[4][9][10] These correspond to the asymmetric and symmetric stretching modes. Their sharpness helps distinguish them from the typically broad O-H stretch of alcohols.[4] The C-N stretch for an aromatic amine appears at a higher frequency than for an aliphatic amine due to the partial double bond character from resonance.[9][11]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR is a modern technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial to subtract atmospheric (CO₂, H₂O) and crystal-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of the solid 2-Bromoquinolin-3-amine sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Record the spectrum, typically co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It also provides structural information through the analysis of fragmentation patterns.

Analysis of the Mass Spectrum

The mass spectrum of 2-Bromoquinolin-3-amine will provide two critical pieces of information: the molecular weight and confirmation of the presence of a bromine atom.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z Value | Ion Assignment | Interpretation |

|---|---|---|

| 222 / 224 | [M]⁺˙ / [M+2]⁺˙ | Molecular Ion Peak. The pair of peaks with ~1:1 intensity is the hallmark signature of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[6][12] |

| 143 | [M - Br]⁺ | Fragment resulting from the loss of a bromine radical. |

| 116 | [M - Br - HCN]⁺ | Subsequent loss of hydrogen cyanide from the quinoline ring, a common fragmentation pathway for nitrogen heterocycles. |

Trustworthiness Pillar: The observation of the molecular ion doublet at m/z 222 and 224 with nearly equal abundance is a self-validating feature. If this pattern is absent, it immediately casts doubt on the presence of a single bromine atom in the molecule.

Caption: Predicted EI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount (<1 mg) of the sample in a suitable volatile solvent like methanol or acetonitrile.[7]

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for obtaining the molecular ion with minimal fragmentation. For fragmentation data, Electron Ionization (EI) is more appropriate.

-

Analysis: Introduce the sample into the mass spectrometer. For high-confidence elemental composition, High-Resolution Mass Spectrometry (HRMS) should be employed to obtain an accurate mass measurement to within 5 ppm.[7]

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. This workflow ensures a comprehensive and validated structural assignment.

Caption: Workflow for integrated structural elucidation.

This logical flow, beginning with molecular weight confirmation (MS), followed by functional group identification (IR), and culminating in the precise mapping of the molecular skeleton (NMR), provides a robust and reliable method for the characterization of 2-Bromoquinolin-3-amine and related novel chemical entities.

References

- [No Author]. (n.d.). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions.

-

Inorg. Chem. (2018). Figure 4. 1 H NMR spectrum (aromatic region) of, from top to bottom:.... ResearchGate. Retrieved from [Link]

- [No Author]. (n.d.). IR Spectroscopy Tutorial: Amines.

- Gable, K. (n.d.). 13C NMR Chemical Shift. Oregon State University.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

-

National Institutes of Health. (n.d.). 2-Bromoquinoline. PubChem. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

- The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound.

-

LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

- Illinois State University. (2015). Infrared Spectroscopy.

-

Reich, H. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). 2-bromoquinolin-3-amine | CAS: 17127-83-2. Retrieved from [Link]

- [No Author]. (n.d.). IR Absorption Table.

-

LookChem. (n.d.). 2-bromoquinolin-3-amine CAS NO.17127-83-2. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 3-Bromoquinoline. PubChem. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of New Phenothiazine/3-cyanoquinoline and Phenothiazine/3-aminothieno[2,3-b]pyridine(-quinoline) Heterodimers. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-bromoquinolin-3-amine | CAS: 17127-83-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-bromoquinolin-3-amine, CasNo.17127-83-2 Career Henan Chemical Co China (Mainland) [Henankerui.lookchem.com]

- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. compoundchem.com [compoundchem.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Emerging Therapeutic Potential of 2-Bromoquinolin-3-amine Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1][2][3] Within this broad class, derivatives of 2-bromoquinolin-3-amine are attracting significant attention as versatile precursors for novel therapeutic agents. The strategic placement of a reactive bromine atom at the C2 position and an amino group at the C3 position provides synthetic handles for extensive chemical modification, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[3] This guide synthesizes current research to provide an in-depth overview of the synthesis, biological activities, and therapeutic potential of this promising class of molecules, with a primary focus on their anticancer and antimicrobial properties.

The 2-Bromoquinolin-3-amine Scaffold: A Privileged Core

The quinoline ring system is a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring. This core structure is fundamental to a wide array of compounds with diverse pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory effects.[1][2][4] The 2-bromoquinolin-3-amine scaffold (Molecular Formula: C₉H₇BrN₂, Molecular Weight: 223.07 g/mol ) is of particular interest.[5]

-

The Amine Group (C3): The primary amine at the 3-position is a key functional group that can be readily acylated, alkylated, or used as a nucleophile in various reactions.[6] This allows for the introduction of diverse side chains that can modulate the compound's solubility, cell permeability, and target-binding interactions.

-

The Bromo Group (C2): The bromine atom serves as a versatile synthetic handle. It is susceptible to displacement via nucleophilic aromatic substitution (SNAr) and is an excellent coupling partner in palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][6][7] This enables the introduction of a wide range of aryl, heteroaryl, and alkyl substituents, creating large libraries of derivatives for screening.

Synthetic Strategies and Derivatization

The synthesis and functionalization of the 2-bromoquinolin-3-amine core are crucial for developing novel drug candidates. The primary challenge often lies in the selective synthesis of the core itself, followed by its strategic derivatization.

Core Synthesis

While direct synthesis of 2-bromoquinolin-3-amine is specific, a common and highly effective general approach to similar structures is the palladium-catalyzed Buchwald-Hartwig amination. This reaction forms carbon-nitrogen bonds and is a powerful tool for synthesizing arylamines from aryl halides.[7] For instance, 3-aminoquinoline can be efficiently synthesized from 3-bromoquinoline using this method, which could be adapted for more complex substituted quinolines.[7]

Key Derivatization Reactions

The true potential of the scaffold lies in its derivatization. The presence of two distinct reactive sites allows for systematic modification to probe biological targets.

Figure 1: Key synthetic pathways for the derivatization of the 2-bromoquinolin-3-amine scaffold.

Anticancer Activity

A significant body of research points to the potent antiproliferative effects of brominated quinoline derivatives against various cancer cell lines.[8][9] These compounds often exhibit multi-faceted mechanisms of action, making them promising candidates for cancer therapy.

Mechanisms of Action

-

Induction of Apoptosis: Many substituted quinolines trigger programmed cell death, or apoptosis, in cancer cells.[9] For example, studies on 6-bromo-5-nitroquinoline demonstrated its potential to cause cancer cell death via apoptosis.[9] This is a highly desirable trait for an anticancer drug as it eliminates cancer cells in a controlled manner, minimizing inflammation.

-

Topoisomerase Inhibition: DNA topoisomerases are critical enzymes for DNA replication and repair. Their inhibition leads to DNA damage and cell death. Certain brominated 8-hydroxyquinolines have been identified as novel topoisomerase I inhibitors, suppressing the relaxation of supercoiled plasmid DNA.[10]

-

Kinase Inhibition: Protein kinases are key regulators of cell signaling pathways that are often dysregulated in cancer.[3] Quinoline-based compounds are prominent scaffolds for kinase inhibitors.[11] Derivatives have shown inhibitory activity against Ataxia-Telangiectasia-mutated (ATM) protein and the mammalian Target of Rapamycin (mTOR), both of which are members of the PI3-kinase related kinase (PIKK) family and are crucial in cancer cell survival and proliferation.[12]

Figure 3: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

-

Prepare Compound Plate: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the 2-bromoquinolin-3-amine derivative in a suitable broth medium (e.g., Mueller-Hinton Broth). The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the culture to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the compound plate, bringing the total volume to 100 µL.

-

Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm medium sterility.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth, as compared to the positive control.

Other Therapeutic Applications

Beyond cancer and infectious diseases, the versatile quinoline scaffold has shown potential in other therapeutic areas.

-

Anti-inflammatory Activity: Some quinoline derivatives have been explored for their ability to inhibit key inflammatory mediators. [6]* Enzyme Inhibition: Certain derivatives have displayed significant inhibitory activity against human carbonic anhydrase isoenzymes (hCA I and II) and cholinergic enzymes (AChE and BChE), suggesting potential applications in glaucoma or neurodegenerative diseases. [8]* BTK Inhibition: 4-Aminoquinoline-3-carboxamide derivatives have been developed as potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a key target for treating rheumatoid arthritis and other autoimmune diseases. [13]

Future Directions and Conclusion

The 2-bromoquinolin-3-amine scaffold is a highly promising platform for the development of new therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, which, when coupled with high-throughput screening, can accelerate the discovery of potent and selective drug candidates.

Future research should focus on:

-

Optimizing Potency and Selectivity: Fine-tuning the substituents at the C2 and C3 positions to enhance target-specific activity while minimizing off-target effects.

-

Elucidating Mechanisms: Deeper investigation into the molecular mechanisms of action, particularly for anticancer and antimicrobial effects, to identify novel cellular targets.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-likeness and in vivo efficacy.

-

In Vivo Studies: Advancing the most promising in vitro candidates into preclinical animal models to validate their therapeutic potential.

References

-

(n.d.). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. Retrieved from [Link]

-

(2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information. Retrieved from [Link]

-

(2019). Synthesis and Antimicrobial Activity of 3-Phenyl-1-Methylquinolin-2-One Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). ResearchGate. Retrieved from [Link]

-

(n.d.). 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. MDPI. Retrieved from [Link]

-

(n.d.). Biological activities of quinoline derivatives. PubMed. Retrieved from [Link]

-

(n.d.). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). Medires Publishing. Retrieved from [Link]

-

(n.d.). (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. Retrieved from [Link]

-

(n.d.). Biological Activities of Quinoline Derivatives. Bentham Science. Retrieved from [Link]

-

(2025). (PDF) Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ResearchGate. Retrieved from [Link]

-

(2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. PubMed. Retrieved from [Link]

-

(n.d.). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. Retrieved from [Link]

-

(2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. Retrieved from [Link]

-

(2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases. PubMed. Retrieved from [Link]

-

(2019). Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. Retrieved from [Link]

Sources

- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-bromoquinolin-3-amine | CAS: 17127-83-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Reactivity of 2-Bromoquinolin-3-amine: A Technical Guide for Synthetic Chemists

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with functionalized derivatives frequently forming the core of innovative therapeutic agents and functional materials.[1] Among these, 2-bromoquinolin-3-amine presents a particularly intriguing case study in heterocyclic reactivity. The juxtaposition of a nucleophilic amino group at the C3 position and a labile bromine atom at the C2 position creates a unique electronic environment that dictates the regioselectivity and feasibility of various synthetic transformations. This guide provides an in-depth analysis of the reactivity of the bromine atom at the C2 position of 2-bromoquinolin-3-amine, offering a technical resource for researchers engaged in the synthesis of complex quinoline-based molecules. We will explore the nuanced interplay of electronic effects and provide practical insights into leveraging this reactivity for sophisticated molecular design, particularly in the context of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

Electronic Landscape of 2-Bromoquinolin-3-amine: The Influence of the C3-Amino Group

The reactivity of the C2-bromine in 2-bromoquinolin-3-amine is fundamentally governed by the electron-donating nature of the adjacent amino group. This substituent exerts a significant positive mesomeric (+M) effect, enriching the quinoline ring system with electron density. This electronic push has several important consequences for the reactivity at the C2 position:

-

Activation towards Electrophilic Attack: While the primary focus of this guide is the reactivity of the C2-bromine, it is important to note that the increased electron density on the quinoline ring system makes it more susceptible to electrophilic attack.

-

Modulation of C2-Bromine Lability: The electron-donating amino group can influence the lability of the C-Br bond. While it may not drastically alter its leaving group ability in all contexts, it can affect the kinetics of reactions where the initial step involves the cleavage of this bond, such as the oxidative addition in palladium-catalyzed cross-coupling reactions.

-

Directing Influence in Cyclization Reactions: The nucleophilic character of the C3-amino group can be exploited in intramolecular reactions, where it can act as an internal nucleophile, leading to the formation of fused heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds.[2][3] For 2-bromoquinolin-3-amine, these reactions offer a versatile platform for introducing a wide range of substituents at the C2 position.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures and the introduction of alkyl, alkenyl, and alkynyl groups.[4][5][6][7] The reaction of 2-bromoquinolin-3-amine with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the synthesis of 2-substituted-3-aminoquinolines.

Reaction Mechanism:

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add 2-bromoquinolin-3-amine (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | [5] |

| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80 | 90-98 | [6] |

| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88-96 | [2] |

Note: Yields are typical for aryl bromides and may vary for 2-bromoquinolin-3-amine.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide array of arylamines.[1][2][3][8] While 2-bromoquinolin-3-amine already possesses an amino group, this reaction can be employed to introduce a second, different amino functionality at the C2 position, leading to 2,3-diaminoquinoline derivatives. A key challenge in this context is the potential for catalyst inhibition by the existing amino group. Careful selection of the ligand and reaction conditions is crucial to achieve efficient coupling.

Reaction Mechanism:

The mechanism of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromoquinolin-3-amine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq.).

-

Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or THF).

-

Heating: Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, quench with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Selective amination has been demonstrated in dihaloquinolines, suggesting that with careful optimization, similar selectivity could be achieved with 2-bromoquinolin-3-amine.[9]

Nucleophilic Aromatic Substitution (SNAr): A Competing Pathway

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for aryl halides.[10][11][12][13] In this reaction, a nucleophile displaces the halide on the aromatic ring. The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aromatic ring. Typically, SNAr reactions are favored when the ring is activated by strong electron-withdrawing groups in the ortho and/or para positions to the leaving group.

For 2-bromoquinolin-3-amine, the presence of the electron-donating amino group at the C3 position deactivates the ring towards nucleophilic attack, making SNAr reactions at the C2 position less favorable compared to palladium-catalyzed cross-coupling reactions. However, under forcing conditions (high temperatures and strong nucleophiles), SNAr may still occur.

Reaction Mechanism:

The SNAr mechanism proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[10]

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

Intramolecular Cyclization: Harnessing the Proximity of Reactive Groups

The presence of both a bromine atom at C2 and a nucleophilic amino group at C3 in 2-bromoquinolin-3-amine provides an excellent opportunity for intramolecular cyclization reactions to form fused heterocyclic systems. For instance, reaction with hydrazine can lead to the formation of pyrazolo[3,4-b]quinolines, which are of interest in medicinal chemistry.[14][15][16][17][18]

Reaction Pathway:

This transformation likely proceeds through an initial nucleophilic substitution of the bromine by hydrazine, followed by an intramolecular condensation of the newly introduced hydrazine moiety with a suitably positioned carbonyl or equivalent electrophilic center, which may be part of a substituent introduced at the C3-amino group.

Caption: Conceptual workflow for the synthesis of pyrazolo[3,4-b]quinolines.

Conclusion

The bromine atom at the C2 position of 2-bromoquinolin-3-amine is a versatile handle for synthetic transformations. The adjacent C3-amino group plays a crucial role in modulating the reactivity of this position. While it deactivates the ring towards traditional SNAr reactions, it does not preclude highly efficient palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These modern synthetic methods provide a powerful and adaptable toolkit for the construction of complex 2-substituted-3-aminoquinoline derivatives. Furthermore, the strategic placement of the bromo and amino functionalities enables intramolecular cyclization pathways for the synthesis of novel fused heterocyclic systems. A thorough understanding of the electronic effects at play and careful optimization of reaction conditions are paramount to successfully harnessing the synthetic potential of this valuable building block in drug discovery and materials science.

References

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][8][14]naphthyridine Derivatives. Molecules, 12(6), 1411–1421. [Link]

-

Sharma, M. G., Vala, R. M., Rajani, D. P., Ramkumar, V., & Patel, H. M. (2018). Green synthesis of pyrazolo[3,4-b]quinolinones using bioproduct pyridine-2-carboxylic acid (P2CA) as a green and efficient catalyst. ResearchGate. [Link]

-

Anonymous. (2014). Synthesis and Characterization of Pyrazolo[3,4-B] Quinoline – a Finer Approach to the Drug Chemistry. International Journal of Innovative Research in Science, Engineering and Technology, 3(9). [Link]

-

El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2007). An Efficient Synthesis of Pyrazolo[3,4-b]quinolin-3-amine and Benzo[b][8][14]naphthyridine Derivatives. ResearchGate. [Link]

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]

-

Danel, K. S., Lewińska, G., Usatenko, Z., & Wisła-Świder, A. (2017). The synthesis of pyrazolo[3,4-b]quinolines 2. ResearchGate. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Wikipedia contributors. (2023). Nucleophilic aromatic substitution. In Wikipedia, The Free Encyclopedia. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

Wikipedia contributors. (2023). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

-

Al-dujaili, A. H. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). ResearchGate. [Link]

-

The Organic Chemistry Tutor. (2022, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

-

Chad's Prep. (2021, March 16). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry [Video]. YouTube. [Link]

-

NPTEL. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

ResearchGate. (n.d.). [C8dabco]Br: A Mild and Convenient Catalyst for Intramolecular Cyclization of 2-Aminochalcones to the Corresponding 2-Aryl-2,3-dihydroquinolin-4(1H)-ones. [Link]

-

Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. [Link]

-

Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Representative biologically active 2‐aminoquinolines. [Link]

-

Wang, X., et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(41), 26863–26867. [Link]

-

University of Glasgow. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. [Link]

-

Chen, C.-Y., et al. (2021). Cobalt-Catalyzed Cyclization of 2-Bromobenzamides with Carbodiimides: A New Route for the Synthesis of 3-(Imino)isoindolin-1-ones. Molecules, 26(23), 7241. [Link]

-

ResearchGate. (n.d.). Synthesis of Benzofuro[3,2-c]isoquinolines through Anionic Intramolecular Cyclization. [Link]

-

Chemistry LibreTexts. (2019). Introduction to Amino Acid Reactivity. [Link]

-

Doorn, J. A., & Petersen, D. R. (2012). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Archives of biochemistry and biophysics, 520(1), 12–19. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. youtube.com [youtube.com]

- 14. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ijirset.com [ijirset.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Nucleophilicity of the amine group in 2-Bromoquinolin-3-amine

An In-depth Technical Guide to the Nucleophilicity of the Amine Group in 2-Bromoquinolin-3-amine

Abstract

The 2-Bromoquinolin-3-amine scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of its C3-amino group, a functional handle whose nucleophilic character is subtly modulated by a complex interplay of electronic and steric factors. This technical guide provides an in-depth analysis of the amine group's nucleophilicity, offering researchers and drug development professionals a comprehensive understanding of its behavior. We will dissect the underlying electronic architecture of the molecule, evaluate steric constraints, and present field-proven protocols for leveraging its reactivity in key synthetic transformations, with a particular focus on palladium-catalyzed N-arylation reactions. This document is structured to serve as both a theoretical treatise and a practical laboratory guide.

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged structure in drug discovery, forming the core of numerous therapeutic agents with a vast spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1] The functionalization of this scaffold is key to modulating its pharmacological profile. 2-Bromoquinolin-3-amine presents a unique synthetic platform, featuring two distinct reactive sites: a C-Br bond amenable to cross-coupling and a C-NH₂ group poised for nucleophilic reactions. Understanding the reactivity of the amine group is paramount for its strategic incorporation into complex molecular designs.

Deconstructing Nucleophilicity: Electronic and Steric Drivers

The ability of the amino group in 2-Bromoquinolin-3-amine to act as a nucleophile—donating its lone pair of electrons to an electrophile—is not straightforward.[2][3] It is a finely balanced outcome of competing electronic and steric influences inherent to the molecule's structure.

The Electronic Landscape

The nucleophilicity of an amine is directly related to the availability of the nitrogen's lone pair of electrons.[4] In 2-Bromoquinolin-3-amine, this availability is governed by three primary electronic effects:

-

Mesomeric Effect (+M) of the Amino Group: The amino group is a powerful electron-donating group through resonance. It pushes electron density into the quinoline ring, which would typically enhance the nucleophilicity of the nitrogen.

-

Inductive Effect (-I) of the Quinoline Ring: The sp² hybridized carbons and the electronegative nitrogen atom of the quinoline ring exert a strong electron-withdrawing inductive effect, pulling electron density away from the amino group and thereby decreasing its nucleophilicity.

-

Inductive Effect (-I) of the Bromine Atom: The highly electronegative bromine atom at the adjacent C2 position further withdraws electron density via induction, diminishing the electron-donating capacity of the amino nitrogen.

This electronic tug-of-war results in a moderated nucleophilicity, less potent than a typical alkylamine but sufficiently reactive for a range of crucial synthetic transformations.

Caption: Electronic factors governing the nucleophilicity of the C3-amino group.

Steric Considerations

Steric hindrance plays a critical role in modulating nucleophilicity.[5][6] The placement of the bulky bromine atom at the C2 position creates significant steric congestion around the C3-amino group. This hindrance can impede the approach of electrophiles, particularly those with large steric profiles. Consequently, the reaction rates with sterically demanding reagents may be significantly reduced compared to less hindered amines like 3-aminoquinoline.[7] This factor must be a primary consideration in reaction design, often necessitating longer reaction times, higher temperatures, or the selection of catalysts with specific ligand architectures to overcome the steric barrier.

Synthetic Applications: Harnessing the Amine's Reactivity

The moderated nucleophilicity of 2-Bromoquinolin-3-amine makes it an ideal substrate for controlled synthetic transformations, most notably in carbon-nitrogen bond formation.

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C-N bonds between amines and aryl halides.[8][9] This reaction is exceptionally well-suited for the N-arylation of 2-Bromoquinolin-3-amine, providing a robust pathway to novel diarylamine structures.

The catalytic cycle, a self-validating system, underpins the reaction's reliability. It generally proceeds through three key stages:

-

Oxidative Addition: The aryl halide (Ar-X) adds to a low-valent palladium(0) catalyst to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The desired N-aryl product is formed by reductive elimination, regenerating the Pd(0) catalyst, which re-enters the cycle.[10][11]

The choice of ligand on the palladium catalyst is critical. For a sterically hindered substrate like 2-Bromoquinolin-3-amine, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.[11]

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocols & Data

The following sections provide a validated, step-by-step methodology for a representative N-arylation reaction and a table summarizing expected outcomes based on catalyst/ligand selection.

Protocol: Buchwald-Hartwig N-Arylation of 2-Bromoquinolin-3-amine

This protocol is a self-validating system for the synthesis of N-aryl-2-bromoquinolin-3-amines. Careful adherence to inert atmosphere techniques is critical for success.

Reaction Workflow:

Caption: General workflow for Buchwald-Hartwig N-arylation.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Bromoquinolin-3-amine (1.0 mmol, 1.0 equiv), the desired aryl halide (1.1 mmol, 1.1 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

-

Inerting: Seal the tube with a septum. Evacuate the flask under high vacuum and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

-

Base Addition: Under a positive pressure of argon, add the base (e.g., Sodium tert-butoxide, 1.4 mmol, 1.4 equiv). The choice of base is critical and can influence reaction efficiency.[11]

-

Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

-

Characterization: Confirm the structure and purity of the isolated product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, FT-IR).[12][13]

Representative Reaction Data

The selection of catalyst, ligand, and base is crucial for optimizing the yield of the N-arylation reaction. The following table provides a summary of representative conditions adapted for this specific substrate class.[1]

| Entry | Aryl Halide (Ar-X) | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield* |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | High |

| 2 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | Moderate |

| 3 | 2-Bromopyridine | G3-XPhos (2) | (internal) | Cs₂CO₃ | t-AmylOH | 100 | Good |

| 4 | Phenylboronic Acid** | Cu(OAc)₂ (10) | (none) | Pyridine | DCM | 80 | Varies |

*Yields are qualitative descriptors (High, Good, Moderate) as actual results depend on precise optimization. *Entry 4 represents a Chan-Lam coupling, an alternative copper-catalyzed N-arylation method. [14][15]

Conclusion

The amine group of 2-Bromoquinolin-3-amine possesses a nuanced nucleophilicity, carefully balanced by the molecule's inherent electronic and steric properties. This characteristic, rather than being a limitation, presents a strategic advantage, allowing for controlled and selective functionalization. The palladium-catalyzed Buchwald-Hartwig amination stands out as a premier method for its N-arylation, providing a reliable and versatile route to complex molecular architectures. By understanding the core principles governing its reactivity and employing validated protocols, researchers can effectively unlock the synthetic potential of this valuable chemical intermediate, accelerating the discovery and development of novel pharmaceuticals and advanced materials.

References

-

ResearchGate. Synthesis of 2-amino-3-bromoquinolines and 3-aryl-2-aminoquinolines. Available at: [Link]

-

National Institutes of Health (NIH). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. PMC. Available at: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

-

Journal of the American Chemical Society. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Available at: [Link]

-

ResearchGate. Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Available at: [Link]

-

Fiveable. Nucleophilicity of Amines Definition. Available at: [Link]

-

National Institutes of Health (NIH). 2-Bromoquinoline. PubChem. Available at: [Link]

-

MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Available at: [Link]

-

Science. Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Available at: [Link]

-

National Institutes of Health (NIH). Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions. PubMed. Available at: [Link]

-

National Institutes of Health (NIH). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC. Available at: [Link]

-

ResearchGate. Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Available at: [Link]

-

Chemistry LibreTexts. Amines as Nucleophiles. Available at: [Link]

-

Chemguide. amines as nucleophiles. Available at: [Link]

-

YouTube. 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Available at: [Link]

-

International Union of Crystallography. Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Available at: [Link]

-

LookChem. 2-bromoquinolin-3-amine CAS NO.17127-83-2. Available at: [Link]

-

Master Organic Chemistry. Nucleophilicity Trends of Amines. Available at: [Link]

-

ResearchGate. (PDF) N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Available at: [Link]

-

Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available at: [Link]

-

University of Munich. Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]

-

ResearchGate. (PDF) Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Available at: [Link]

-

MDPI. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Available at: [Link]

-

National Institutes of Health (NIH). Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations. PubMed. Available at: [Link]

-

National Institutes of Health (NIH). 3-Aminoquinoline. PubChem. Available at: [Link]

-

National Institutes of Health (NIH). 3-Bromoquinoline. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. fiveable.me [fiveable.me]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Steric Effect and Intrinsic Electrophilicity and Nucleophilicity from Conceptual Density Functional Theory and Information-Theoretic Approach as Quantitative Probes of Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Spectroscopic analysis of 3-Bromodiphenylamine with experimental techniques and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Derivatives and Analogues of 2-Bromoquinolin-3-amine: A Privileged Scaffold in Medicinal Chemistry

Abstract